
5-Chloro-6-methoxypicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-methoxypicolinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxypicolinonitrile typically involves the chlorination and methoxylation of picolinonitrile derivatives. One common method includes the reaction of 5-chloropicolinonitrile with methanol in the presence of a base, such as sodium methoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-methoxypicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, amines, or thiols in solvents like methanol or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Amino or thiol derivatives of picolinonitrile.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Coupling Reactions: Biaryl or heteroaryl derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-6-methoxypicolinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-methoxypicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxypicolinonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Chloropicolinonitrile: Lacks the methoxy group, affecting its solubility and reactivity.
5-Chloro-2-methoxypyridine: Similar structure but different positioning of functional groups, leading to distinct chemical properties.
Uniqueness
5-Chloro-6-methoxypicolinonitrile is unique due to the combined presence of both chlorine and methoxy groups on the pyridine ring. This combination imparts specific reactivity and solubility characteristics, making it valuable for targeted synthetic applications and research studies.
Propiedades
Fórmula molecular |
C7H5ClN2O |
|---|---|
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
5-chloro-6-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-6(8)3-2-5(4-9)10-7/h2-3H,1H3 |
Clave InChI |
UKYCFKUHTQPGIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=N1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





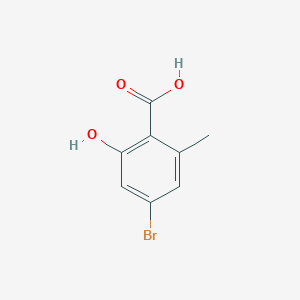
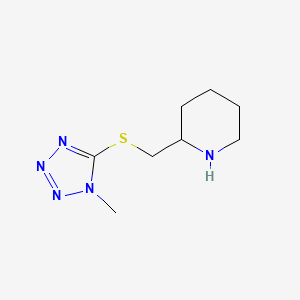
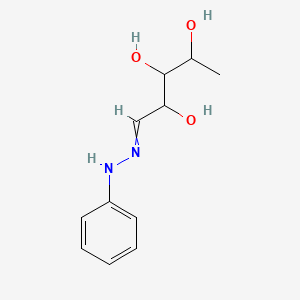
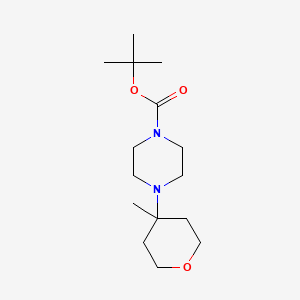
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
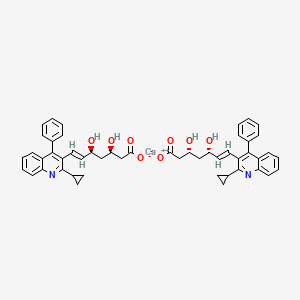


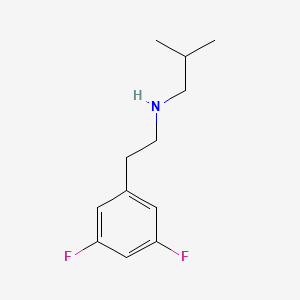
![3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)
![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
